molecular formula C22H22N2O4S B5111755 2-[4-(anilinosulfonyl)phenoxy]-N-(2,3-dimethylphenyl)acetamide

2-[4-(anilinosulfonyl)phenoxy]-N-(2,3-dimethylphenyl)acetamide

Cat. No. B5111755
M. Wt: 410.5 g/mol
InChI Key: UFAZQYUWVGVBFI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related acetamide compounds often involves multiple steps, including acetylation, methylation, and sometimes specific reactions like Fries rearrangement. For example, the synthesis of N-methyl-2-(4-phenoxyphenoxy)acetamide, a compound with similar structural features, is achieved by reacting N-methylchloroacetamide with 4-phenoxyphenol using N,N-dimethylformamide (DMF) as a solvent in the presence of anhydrous potassium carbonate, yielding beyond 85% under optimized conditions (He Xiang-qi, 2007).

Molecular Structure Analysis

The molecular structure of acetamide derivatives is often characterized using spectroscopic methods such as IR, MS, 1H NMR, and sometimes X-ray crystallography. These techniques provide detailed information about the arrangement of atoms within the molecule and the presence of specific functional groups. Studies on similar compounds, such as substituted N-(2-hydroxyphenyl)-2-((4-methylbenzenesulfonyl)amino)acetamides, have utilized variable temperature NMR experiments to evidence the formation of intra- and intermolecular hydrogen bonds in solution, highlighting the complex interactions that can influence the molecular structure and stability (T. Romero & Angela Margarita, 2008).

Chemical Reactions and Properties

Acetamide derivatives can undergo various chemical reactions, influenced by their functional groups and molecular structure. For instance, the reductive carbonylation of nitrobenzene to form N-(4-hydroxyphenyl)acetamide showcases the compound's reactivity under specific catalytic conditions, producing significant yields under optimized conditions (A. Vavasori, Marco Capponi, & L. Ronchin, 2023). This example underlines the potential for acetamide derivatives to participate in complex chemical transformations.

Physical Properties Analysis

The physical properties of acetamide derivatives, including solubility, melting point, and crystalline structure, are essential for their practical applications. These properties are often determined experimentally through techniques like differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA). For example, the study of N-(2,6-dimethylphenyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide provides insights into the compound's crystalline structure and physical behavior under various conditions (W. Ding et al., 2006).

Chemical Properties Analysis

The chemical properties of acetamide derivatives, such as reactivity, stability, and interaction with other molecules, are crucial for their application in various scientific domains. These properties can be influenced by the compound's functional groups and molecular structure. Studies on compounds like N-methyl-2-[4-(4-chlorophenoxy)phenoxy] acetamide explore the effects of reaction conditions on yield and provide insights into optimizing synthesis processes for desired chemical properties (Gao Yonghong, 2009).

Mechanism of Action

While the exact mechanism of action for this specific compound is not mentioned in the retrieved papers, it’s worth noting that many phenoxy acetamide derivatives have been associated with different biological activities .

Future Directions

From a biological and industrial point of view, this literature review may provide an opportunity for chemists to design new derivatives of phenoxy acetamide and its derivatives that proved to be successful agents in view of safety and efficacy to enhance life quality .

properties

IUPAC Name

N-(2,3-dimethylphenyl)-2-[4-(phenylsulfamoyl)phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O4S/c1-16-7-6-10-21(17(16)2)23-22(25)15-28-19-11-13-20(14-12-19)29(26,27)24-18-8-4-3-5-9-18/h3-14,24H,15H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFAZQYUWVGVBFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)COC2=CC=C(C=C2)S(=O)(=O)NC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-dimethylphenyl)-2-[4-(phenylsulfamoyl)phenoxy]acetamide

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